molecular formula C13H10N2O3S B1471387 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 138426-85-4

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B1471387
CAS No.: 138426-85-4
M. Wt: 274.3 g/mol
InChI Key: YKYOZACJXFVFLN-UHFFFAOYSA-N
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Description

The compound “2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . In a specific example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. For instance, a small library of substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides was synthesized . The reaction between intermediate 5 and over-stoichiometric amounts of simple aliphatic diamines at elevated temperature was performed to afford heteroayl sulphonamide-substituted cyclic guanidines .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, there is significant potential for the development of new imidazole-containing compounds with diverse therapeutic applications. Future research will likely continue to explore the synthesis and biological activity of these compounds .

Biochemical Analysis

Biochemical Properties

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase-8 (CDK8), an enzyme involved in regulating transcription and cell cycle progression . The interaction between this compound and CDK8 involves binding to the active site of the enzyme, thereby preventing its activity and leading to altered gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in human colorectal (HCT116) cell lines, suggesting its potential as an anticancer agent . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK8 by this compound leads to changes in the transcriptional activity of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDK8, inhibiting its kinase activity and thereby affecting the phosphorylation of target proteins involved in transcriptional regulation . Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and potential toxic effects . At lower doses, this compound has demonstrated therapeutic potential, inhibiting tumor growth and reducing inflammation without causing significant adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its distribution within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence the localization of this compound, directing it to organelles where it can exert its effects on cellular processes.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-5-8(18-6-12(11)17)7-19-13-14-9-3-1-2-4-10(9)15-13/h1-6,17H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOZACJXFVFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=O)C(=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877101
Record name KOJIC ACID,2-(2-BENZIMIDAZOLYL)THIOMETHYL ANALOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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